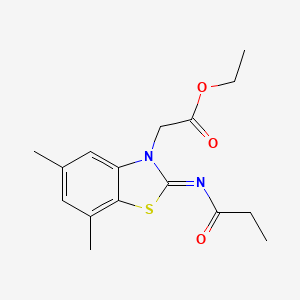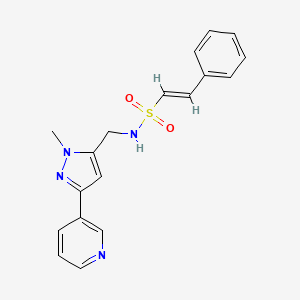
(E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antimalarial Properties
Research has identified pyrazolopyridine-sulfonamide derivatives, including compounds structurally related to "(E)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-2-phenylethenesulfonamide," as potential antimalarial agents. These compounds have shown in vitro activity against the chloroquine-resistant Plasmodium falciparum clone W2, with IC50 values indicating their effectiveness. The study highlights the promise of the 1H-pyrazolo[3,4-b]pyridine system in developing new antimalarial treatments to combat resistance in P. falciparum (Silva et al., 2016).
Antimicrobial Activities
Another study focused on the synthesis and antimicrobial evaluation of pyrazolo[3,4-b]pyridine derivatives bearing benzenesulfonamide and trifluoromethyl moieties. These compounds were assessed for their antibacterial and antifungal activities against several pathogenic strains, demonstrating the antimicrobial potential of the pyrazolo[3,4-b]pyridine scaffold when combined with benzenesulfonamide and trifluoromethyl groups (Chandak et al., 2013).
Synthesis and Characterization for Diverse Applications
The compound has also been involved in research aimed at synthesizing new derivatives for various biological activities. For instance, celecoxib derivatives incorporating the sulfonamide moiety have been explored for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies involve the structural modification of celecoxib to improve its pharmacological profile, indicating the versatility of the sulfonamide group in drug design (Küçükgüzel et al., 2013).
Anticancer and Radiosensitizing Properties
Novel sulfonamide derivatives have been synthesized and evaluated for their in-vitro anticancer activity and radiosensitizing properties. This research underscores the potential of sulfonamide derivatives in cancer treatment, particularly in enhancing the efficacy of radiation therapy in cancer cells. The findings suggest these compounds as promising candidates for further development into therapeutic agents (Ghorab et al., 2015).
Safety and Hazards
Safety Data Sheets (SDS) are typically used to communicate information about the hazards of chemical products. An SDS for this specific compound would likely include information such as physical and chemical properties, health effects, first aid measures, reactivity, storage, disposal, protective equipment, and accidental release measures .
properties
IUPAC Name |
(E)-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-22-17(12-18(21-22)16-8-5-10-19-13-16)14-20-25(23,24)11-9-15-6-3-2-4-7-15/h2-13,20H,14H2,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBFIWUGDQKKEI-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-Fluorosulfonyloxyanilino)-2-oxoethyl]pyridine](/img/structure/B2671371.png)
![3-[[1-[3-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2671373.png)
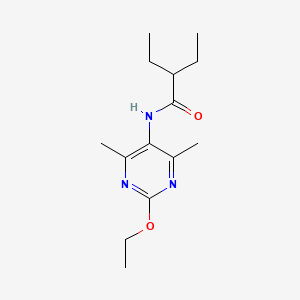
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2671376.png)
![N-[(Acetylamino)(4-nitrophenyl)methyl]acetamide](/img/structure/B2671377.png)
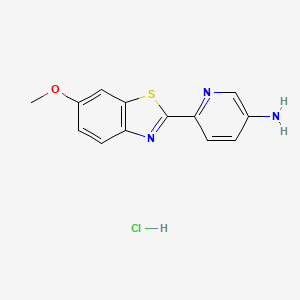
![7-(3-ethoxypropyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2671379.png)
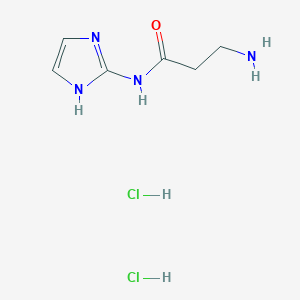
![1-(5-(4-chlorophenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2671384.png)
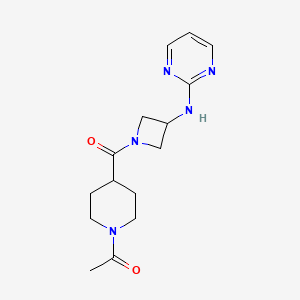

![Methyl (E)-4-[[3-methyl-2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butyl]amino]-4-oxobut-2-enoate](/img/structure/B2671388.png)
![2-amino-1-(4-chlorophenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2671389.png)
